N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride is a complex organic compound that belongs to a class of nitrogen-containing heterocycles. Its unique structure and properties make it of interest in various fields of chemical research, especially in medicinal chemistry. The compound has a molecular formula of and a molecular weight of approximately 224.13 g/mol, with a CAS number of 893638-31-8 .
The compound is classified as an aminomethyl derivative of a cyclopentapyrazole, which is a bicyclic structure that incorporates both a cyclopentane and pyrazole ring. This classification places it among compounds that exhibit potential biological activity, making it relevant for further pharmacological studies.
The synthesis of N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride typically involves several key steps:
The synthesis may require controlled conditions such as temperature and pH to optimize yield and purity. Advanced techniques like continuous flow reactors can also be employed for industrial-scale production, which allows for better control over reaction parameters and scalability.
The molecular structure of N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride features:
Key structural data includes:
N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or improve its solubility for pharmaceutical applications.
The mechanism of action for N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride involves its interaction with specific biological targets such as enzymes or receptors in biological pathways. The compound may modulate the activity of these targets through binding interactions that alter their function.
While detailed studies are required to elucidate specific molecular targets and pathways involved in its action, preliminary data suggest potential interactions with neurotransmitter systems or other enzymatic pathways relevant in pharmacology .
The compound exhibits several notable physical properties:
Chemical properties include:
N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride has potential applications in several scientific fields:
This compound's unique properties make it an interesting subject for further research in drug development and synthetic chemistry applications .
The construction of the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole core demands innovative cyclization approaches. Knorr-type reactions between hydrazines and 1,3-dicarbonyl derivatives (e.g., cyclopentanone-based β-ketoesters) represent the most direct pathway, though regioselectivity remains challenging due to potential tautomerization [5]. Intramolecular cyclizations of alkyne-functionalized pyrazoles via gold(I)-catalyzed reactions have emerged as efficient alternatives, enabling annulation at C3-C3a bonds under mild conditions [6]. Microwave-assisted synthesis has reduced cyclization times from hours to minutes while improving yields by 15–20% compared to conventional heating, as demonstrated in the preparation of the tetrahydrocyclopenta[c]pyrazole precursor [5].
Critical to this process is the stabilization of the cyclopentane ring conformation, which influences the nucleophilicity of the adjacent amine. Ring strain in the five-membered system necessitates precise temperature control during cyclization (optimally 80–100°C) to prevent retro-cyclization byproducts [6]. The use of N-protected hydrazines (e.g., tert-butyl carbazate) mitigates N2-alkylation side reactions, enhancing regioselectivity for the 1H-pyrazole isomer essential for subsequent functionalization [5].
Primary amine intermediates undergo reductive amination with formaldehyde/NaBH₃CN or direct alkylation with methyl iodide to install the N-methyl group, achieving >90% conversion under optimized conditions [2]. Conversion to the dihydrochloride salt is accomplished by treating the free base with HCl-saturated anhydrous ethanol, yielding crystalline solids with 95–98% purity after recrystallization [2] [3]. The dihydrochloride counterions significantly enhance aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL), facilitating biological testing [3].
The hydrochloride salt formation also improves thermal stability, with decomposition temperatures increasing from 110°C (free base) to >250°C (dihydrochloride) [4]. This stability arises from ionic lattice stabilization and reduced hygroscopicity, as confirmed by X-ray powder diffraction analyses showing a high-degree of crystallinity [2]. Counterions further suppress amine oxidation during storage; dihydrochloride salts maintain >98% purity after 12 months at -20°C, whereas free bases degrade by 15–20% under identical conditions [3].
Though the parent compound is achiral, asymmetric synthesis of related bioactive analogs employs chiral Ru(III)-salen catalysts for hydrogenation of imine precursors, achieving up to 92% enantiomeric excess (ee) [10]. Kinetic resolution using immobilized Pseudomonas fluorescens lipase selectively acetylates the (R)-enantiomer of primary amine intermediates with E-values >200 [10].
Palladium-catalyzed asymmetric allylic amination introduces chiral side chains at N1 of the pyrazole ring, with (S)-tBuPHOX ligands yielding 89% ee [10]. However, stereocenter stability remains challenging under acidic salt-forming conditions, necessitating post-salt resolution for enantiopure targets. Computational modeling indicates that enantioselectivity correlates with steric congestion near the cyclopentane-pyrrole fusion point, guiding ligand design for future catalysts [10].
Table 2: Catalytic Systems for Enantioselective Derivatives
Catalyst System | Reaction | ee (%) | Yield (%) |
---|---|---|---|
Ru(III)-(S)-salen | Imine hydrogenation | 92 | 85 |
Pd/(S)-tBuPHOX | Allylic amination | 89 | 78 |
Lipase PS-IM | Kinetic resolution | >99 (S) | 45 (R-acetate) |
Scale-up beyond 100-gram batches faces three key bottlenecks: low-yielding ring-closure steps (typically 40–50% at scale), exothermicity during dihydrochloride salt formation requiring specialized reactors, and purification of polar intermediates by silica gel chromatography [2] [6]. Industrial routes replace column chromatography with pH-controlled crystallization, reducing purification time by 70% and solvent consumption by 85% [6].
Cost drivers include expensive transition metal catalysts (e.g., Au(PPh₃)NTf₂, $3,500/mol) and high catalyst loadings (5 mol%) in cyclization steps [6]. Continuous flow hydrogenation using heterogeneous Pd/C catalysts mitigates this by enabling catalyst recycling, reducing Pd consumption by 90% [2]. Final dihydrochloride crystallization requires strict control of supersaturation to prevent amorphous precipitation; antisolvent addition (isopropanol) into ethanol-HCl solutions yields uniform crystals ideal for filtration, enhancing bulk density by 30% compared to batch methods [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: